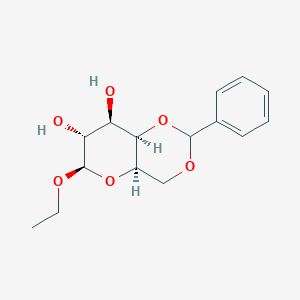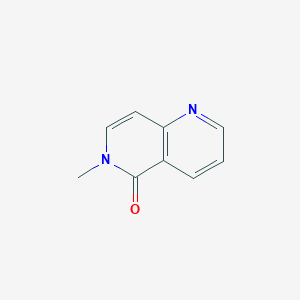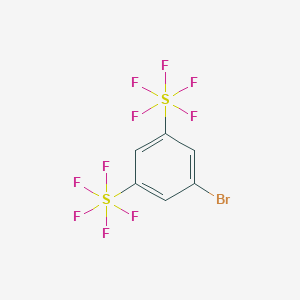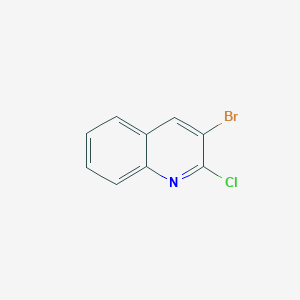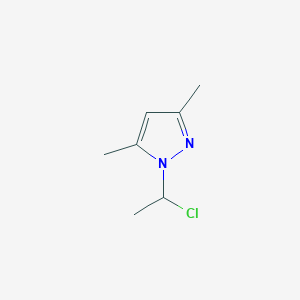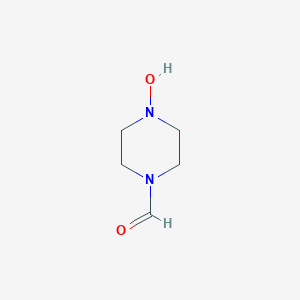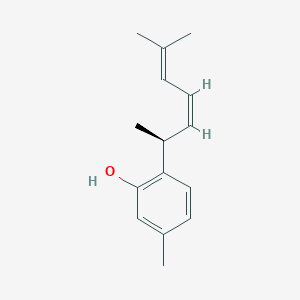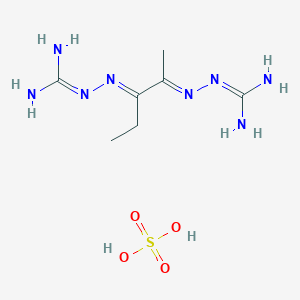
Ethylmethylglyoxal bis(guanylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) is a chemical compound that has been extensively studied for its potential applications in cancer treatment. It is a polyamine analogue that inhibits the biosynthesis of spermine and spermidine, which are essential for cell growth and proliferation. EMGBG has been shown to have promising anti-cancer effects in preclinical studies, and its mechanism of action is still being investigated.
Mécanisme D'action
The mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their biosynthesis is upregulated in cancer cells. By inhibiting polyamine biosynthesis, Ethylmethylglyoxal bis(guanylhydrazone) can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Ethylmethylglyoxal bis(guanylhydrazone) has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the growth of new blood vessels that supply nutrients to tumors. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylmethylglyoxal bis(guanylhydrazone) has several advantages for use in scientific research. It has a well-defined chemical structure, and its synthesis method is well-established. Ethylmethylglyoxal bis(guanylhydrazone) is also relatively stable and can be stored for long periods without significant degradation. However, Ethylmethylglyoxal bis(guanylhydrazone) also has some limitations. It is highly toxic and can cause cell death at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethylmethylglyoxal bis(guanylhydrazone). One area of focus is the development of more potent and selective analogues of Ethylmethylglyoxal bis(guanylhydrazone). Another area of interest is the investigation of Ethylmethylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to determine the safety and efficacy of Ethylmethylglyoxal bis(guanylhydrazone) in humans.
Méthodes De Synthèse
Ethylmethylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of ethylmethylglyoxal with guanylhydrazine. The synthesis of Ethylmethylglyoxal bis(guanylhydrazone) is a complex process, and requires careful control of reaction conditions to ensure high yield and purity. The purity of Ethylmethylglyoxal bis(guanylhydrazone) is critical for its use in scientific research, as impurities can affect its biological activity.
Applications De Recherche Scientifique
Ethylmethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-proliferative effects on a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
Numéro CAS |
106119-99-7 |
|---|---|
Nom du produit |
Ethylmethylglyoxal bis(guanylhydrazone) |
Formule moléculaire |
C7H18N8O4S |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)pentan-3-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9;1-5(2,3)4/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
Clé InChI |
MXUYVZOFMRUFCD-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.OS(=O)(=O)O |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
SMILES canonique |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Synonymes |
EMGBG EMGBG sulfate ethylmethylglyoxal bis(guanylhydrazone) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




